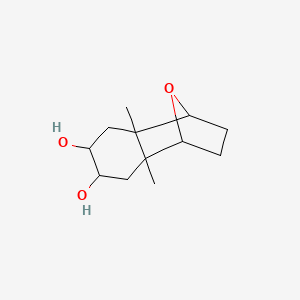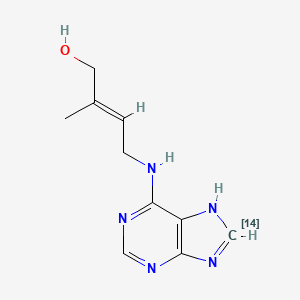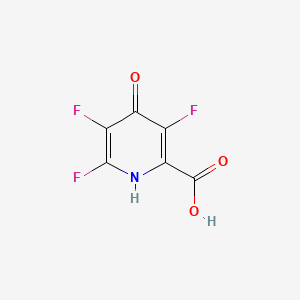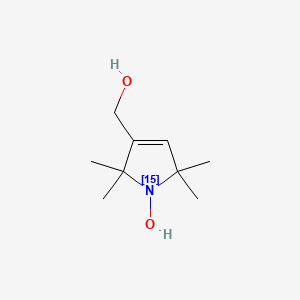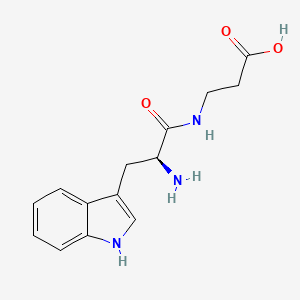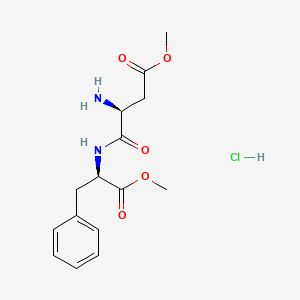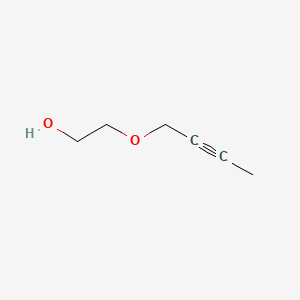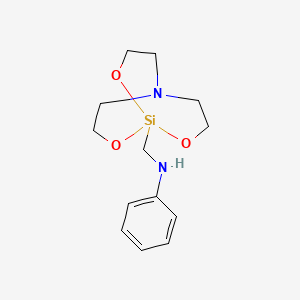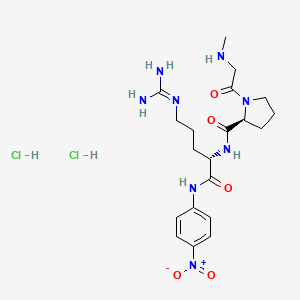
Thrombin substrate ii,colorimetric
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thrombin substrate II, colorimetric, is a compound used in biochemical assays to detect the presence and activity of thrombin, an enzyme that plays a crucial role in blood coagulation. The colorimetric aspect refers to the method of detection, which involves a color change that can be measured visually or with a spectrophotometer. This compound is essential in various research and diagnostic applications due to its sensitivity and specificity in detecting thrombin activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thrombin substrate II, colorimetric, typically involves the conjugation of a chromogenic substrate with a peptide sequence that is specifically recognized and cleaved by thrombin. One common chromogenic substrate used is 3,3’,5,5’-tetramethylbenzidine (TMB), which undergoes oxidation to produce a color change .
Industrial Production Methods
Industrial production of thrombin substrate II, colorimetric, involves large-scale synthesis of the peptide-chromogen conjugate under controlled conditions. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Thrombin substrate II, colorimetric, primarily undergoes enzymatic cleavage by thrombin. The cleavage of the peptide bond in the substrate by thrombin leads to the release of the chromogenic group, resulting in a color change .
Common Reagents and Conditions
The common reagents used in the reactions involving thrombin substrate II, colorimetric, include the chromogenic substrate (e.g., TMB), thrombin enzyme, and buffer solutions to maintain the optimal pH and ionic strength for the enzymatic reaction .
Major Products Formed
The major product formed from the reaction of thrombin with thrombin substrate II, colorimetric, is the cleaved peptide and the oxidized chromogenic substrate, which produces a measurable color change .
Applications De Recherche Scientifique
Thrombin substrate II, colorimetric, has a wide range of applications in scientific research:
Chemistry: Used in assays to study enzyme kinetics and inhibitor screening.
Biology: Employed in research on blood coagulation pathways and thrombin activity.
Medicine: Utilized in diagnostic tests for coagulation disorders and monitoring anticoagulant therapy.
Industry: Applied in quality control processes for pharmaceuticals and biotechnology products.
Mécanisme D'action
The mechanism of action of thrombin substrate II, colorimetric, involves the specific recognition and cleavage of the peptide substrate by thrombin. Thrombin binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing the chromogenic group. The released chromogen undergoes oxidation, resulting in a color change that can be quantitatively measured .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thrombin substrate I, colorimetric: Similar in function but may have different peptide sequences or chromogenic groups.
Fluorogenic thrombin substrates: Use fluorescent groups instead of chromogenic groups for detection.
Luminescent thrombin substrates: Utilize luminescent groups for highly sensitive detection.
Uniqueness
Thrombin substrate II, colorimetric, is unique due to its specific peptide sequence that provides high specificity for thrombin and its use of a chromogenic group that allows for easy and cost-effective detection without the need for sophisticated instrumentation .
Propriétés
Formule moléculaire |
C20H32Cl2N8O5 |
|---|---|
Poids moléculaire |
535.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H30N8O5.2ClH/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33;;/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24);2*1H/t15-,16-;;/m0../s1 |
Clé InChI |
HGSHEYZYMRAFHJ-SXBSVMRRSA-N |
SMILES isomérique |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
SMILES canonique |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
